molecular formula C9H15N7 B14908738 7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine

7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine

Cat. No.: B14908738
M. Wt: 221.26 g/mol
InChI Key: JNGQBDUXWTYCJN-UHFFFAOYSA-N
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Description

7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine is a bicyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are characterized by two fused pyrimidine rings, each containing two nitrogen atoms.

Preparation Methods

The synthesis of 7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine involves multiple steps. One common method starts with the preparation of 2,4-dichloro-5-nitropyrimidine, which is then converted to 2,4-dichloro-5-aminopyrimidine. This intermediate is further reacted with appropriate reagents to yield the final compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dimethyl sulfoxide, and specific temperatures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine involves its interaction with molecular targets, such as enzymes or receptors. It is believed to act as a competitive inhibitor by binding to the active site of enzymes, thereby preventing the normal substrate from binding and inhibiting the enzyme’s activity. This mechanism is particularly relevant in the context of protein kinases, where the compound binds to the ATP-binding site, inhibiting the transfer of phosphate groups to target proteins.

Comparison with Similar Compounds

Similar compounds to 7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine include other pyrimido[4,5-d]pyrimidine derivatives, such as:

  • 7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine
  • 2-Oxo-3,4-dihydropyrimido[4,5-d]pyrimidine

These compounds share the bicyclic pyrimidine structure but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C9H15N7

Molecular Weight

221.26 g/mol

IUPAC Name

2-propyl-1H-pyrimido[4,5-d]pyrimidine-2,5,7-triamine

InChI

InChI=1S/C9H15N7/c1-2-3-9(12)13-4-5-6(10)14-8(11)15-7(5)16-9/h4H,2-3,12H2,1H3,(H5,10,11,14,15,16)

InChI Key

JNGQBDUXWTYCJN-UHFFFAOYSA-N

Canonical SMILES

CCCC1(NC2=NC(=NC(=C2C=N1)N)N)N

Origin of Product

United States

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